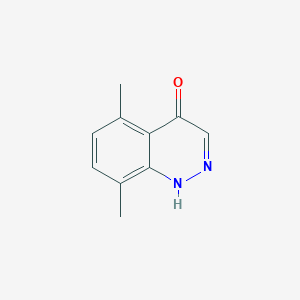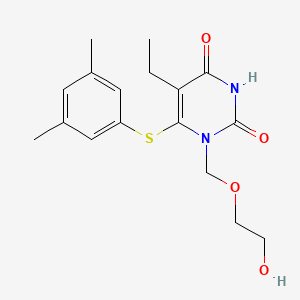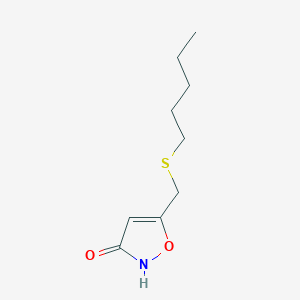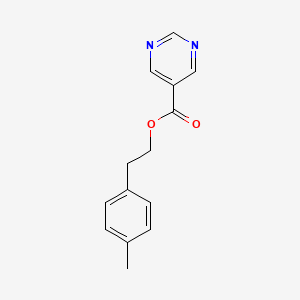![molecular formula C22H19N3O4S B12921367 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide CAS No. 648894-21-7](/img/structure/B12921367.png)
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the nitro and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Phenyl-1H-indol-3-yl)acetamide
- N-(2-Phenyl-1H-indol-3-yl)benzenesulfonamide
- 4-Nitro-N-(2-phenyl-1H-indol-3-yl)benzamide
Uniqueness
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
648894-21-7 |
|---|---|
Formule moléculaire |
C22H19N3O4S |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
4-nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H19N3O4S/c26-25(27)17-10-12-18(13-11-17)30(28,29)23-15-14-20-19-8-4-5-9-21(19)24-22(20)16-6-2-1-3-7-16/h1-13,23-24H,14-15H2 |
Clé InChI |
KUPUSRVDZNPUPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCNS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)


![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)


![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)

![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)

![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)

